molecular formula C16H14N2O3 B1218029 Saphenic acid methyl ester CAS No. 73634-72-7

Saphenic acid methyl ester

Cat. No.: B1218029
CAS No.: 73634-72-7
M. Wt: 282.29 g/mol
InChI Key: CMJFOBNRYRSQGE-UHFFFAOYSA-N
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Description

Saphenic acid methyl ester (C₁₆H₁₄N₂O₃; molecular weight 282.10) is a phenazine-derived compound identified as methyl-6-(1-hydroxyethyl)phenazine-1-carboxylate . Structurally, it features a phenazine core substituted with a carboxylate ester at position 1 and a hydroxyethyl group at position 4. This compound is notable for its anti-inflammatory activity, with studies showing an EC₅₀ value of ~35–46.8 μM in inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages .

Properties

CAS No.

73634-72-7

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

methyl 6-(1-hydroxyethyl)phenazine-1-carboxylate

InChI

InChI=1S/C16H14N2O3/c1-9(19)10-5-3-7-12-14(10)17-13-8-4-6-11(15(13)18-12)16(20)21-2/h3-9,19H,1-2H3

InChI Key

CMJFOBNRYRSQGE-UHFFFAOYSA-N

SMILES

CC(C1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3C(=O)OC)O

Canonical SMILES

CC(C1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3C(=O)OC)O

Origin of Product

United States

Chemical Reactions Analysis

Base-Catalyzed Hydrolysis (Saponification)

  • Mechanism : Treatment with aqueous NaOH or KOH leads to nucleophilic acyl substitution. The hydroxide ion attacks the ester carbonyl, forming a tetrahedral intermediate. Deprotonation produces a carboxylate salt, which is acidified to yield saphenic acid .

    RCOOR +OHRCOO+R OH irreversible under basic conditions \text{RCOOR }+\text{OH}^-\rightarrow \text{RCOO}^-+\text{R OH}\quad \text{ irreversible under basic conditions }
  • Conditions : Room temperature, 2–60 minutes; acid workup (e.g., HCl) required to isolate the free carboxylic acid .

Acid-Catalyzed Hydrolysis

  • Mechanism : Protonation of the ester carbonyl enhances electrophilicity, followed by nucleophilic attack by water. Sequential proton transfers and elimination of methanol yield saphenic acid2 .

    RCOOR +H3O+RCOOH+R OH reversible \text{RCOOR }+\text{H}_3\text{O}^+\rightarrow \text{RCOOH}+\text{R OH}\quad \text{ reversible }
  • Conditions : HCl/methanol (0.2–1.2% HCl), 45–100°C, 20–90 minutes .

Table 1: Hydrolysis Conditions and Outcomes

CatalystConditionsTimeYield (%)Product
NaOH (1 M)RT, aqueous2 min>95Saphenic acid
HCl (0.6%)45°C, methanol/water60 min>90Saphenic acid

Glycosylation Reactions

Saphenic acid methyl ester serves as a glycosyl acceptor in synthetic protocols. DISAL (methyl 3,5-dinitrosalicylate) glycosyl donors enable efficient β-glycoside formation under mild conditions .

Mechanism

  • Activation : LiClO₃ promotes leaving group departure from the DISAL donor.

  • Nucleophilic Attack : The phenolic oxygen of methyl saphenate attacks the anomeric carbon of the glycosyl donor, forming a β-glycoside via neighboring group participation (2-O-benzoyl) .

Table 2: Glycosylation of Methyl Saphenate with DISAL Donors

DonorConditionsYield (%)Product (β-Anomer)
Benzoylated -glucose donorLiClO₄, CH₃NO₂, 50°C, 19h65Methyl 6-(β-D-glucosyl)ester
Benzoylated -galactose donorLiClO₄, CH₃NO₂, 50°C, 19h60Methyl 6-(β-D-galactosyl)ester
Benzoylated -quinovose donorLiClO₄, CH₃NO₂, 50°C, 19h69Methyl 6-(β-L-quinovosyl)ester

Deprotection

  • Zemplén Conditions : NaOMe/MeOH removes benzoyl groups, yielding free glycosides (e.g., compounds 12–14 ) .

  • Ester Hydrolysis : LiOH/MeOH-H₂O converts methyl esters to free acids (e.g., compounds 18–20 ) .

Key Research Findings

  • Glycoside Stability : β-Glycosides resist enzymatic hydrolysis, enhancing their utility in antibiotic design .

  • Biological Activity : Quinovosyl derivatives (e.g., compound 20 ) inhibit topoisomerase IIα at 100 µM without cytotoxicity .

  • Reaction Optimization : Acid-catalyzed methanolysis of methyl saphenate requires <1.2% HCl for complete conversion .

Critical Analysis

  • Base vs. Acid Hydrolysis : Saponification is faster but irreversible; acid hydrolysis allows ester recovery under non-aqueous conditions .

  • Glycosylation Efficiency : LiClO₄ activation minimizes side reactions, achieving 60–70% yields .

This synthesis and reactivity profile positions methyl saphenate as a versatile intermediate for bioactive phenazine derivatives .

Comparison with Similar Compounds

Structural and Functional Analogues in the Phenazine Family

Saphenic acid methyl ester belongs to a broader class of phenazine derivatives, which vary in substituents and bioactivity:

Compound Molecular Formula Key Modifications Anti-Inflammatory EC₅₀ (μM) Reference
Saphenic acid (4) C₁₅H₁₂N₂O₃ Free carboxylic acid at C-1 35.9
This compound (6) C₁₆H₁₄N₂O₃ Methyl ester at C-1 35.9
Oxidized saphenic acid (7) C₁₅H₁₂N₂O₄ Carboxylic acid oxidized to ketone 35.9
6-[1-(2-aminobenzoyloxy)ethyl]-1-phenazinecarboxylic acid (1) C₂₃H₁₇N₃O₅ 2-aminobenzoate ester at C-6 hydroxyethyl 46.8

Key Findings :

  • Substitution at the C-6 hydroxyethyl group (e.g., with 2-aminobenzoate) reduces activity by ~50%, indicating steric or electronic effects at this position are critical .
Comparison with Non-Phenazine Methyl Esters

This compound shares functional ester groups with other bioactive compounds, though structural differences lead to divergent applications:

Compound Class Key Features Bioactivity Reference
Caffeic acid phenethyl ester (CAPE) Phenylpropanoid Phenethyl ester of caffeic acid Antioxidant, anti-inflammatory (EC₅₀ < 10 μM)
Hyodeoxycholic acid methyl ester Bile acid Methyl ester of hyodeoxycholic acid Modulates lipid metabolism, FXR receptor agonist
Erucic acid methyl ester Fatty acid Unsaturated C22:1 ω-9 fatty acid ester Used in lipidomics studies



Key Findings :

  • CAPE: Demonstrates higher anti-inflammatory potency than this compound, likely due to its radical-scavenging phenolic group .
  • Hyodeoxycholic acid methyl ester : Unlike this compound, this compound interacts with nuclear receptors (e.g., FXR) to regulate cholesterol homeostasis, highlighting divergent mechanistic pathways .
  • Fatty acid methyl esters: While structurally distinct, these esters share similar chromatographic retention times (e.g., 17.94 min for eicosanoic acid methyl ester in GC-MS), suggesting comparable volatility and polarity profiles .
Physicochemical Properties

A comparison of key properties reveals insights into structure-activity relationships:

Property This compound Saphenic Acid CAPE
LogP 4.8 3.5 (estimated) 3.1
Molecular Weight 282.10 268.08 284.27
Retention Time (GC-MS) Not reported N/A ~26 min


Key Findings :

Q & A

Q. How can kinetic modeling optimize reaction conditions for synthesizing this compound derivatives?

  • Approach : Use pseudo-first-order or second-order kinetic models to determine rate constants for transesterification. For example, simulate reaction progress using Arrhenius equations to optimize temperature and catalyst concentration .
  • Validation : Compare experimental yields (via GC) with model predictions. Discrepancies >5% warrant re-evaluation of rate assumptions or side reactions (e.g., hydrolysis) .

Q. What strategies resolve discrepancies between theoretical and experimental spectral data in this compound analysis?

  • Data Contradiction Analysis :
  • GC Retention Time Shifts : Check column polarity (e.g., SP™-2560 for high-resolution separations) and calibrate with certified FAME standards .
  • NMR Signal Misassignment : Use 2D techniques (HSQC, HMBC) to confirm carbon-proton correlations. Cross-validate with computational tools (e.g., DFT calculations for 13C^{13}C chemical shifts) .
    • Statistical Tools : Apply error propagation analysis to quantify uncertainties in peak integration or calibration curves .

Q. How can researchers design experiments to assess the stability of this compound under varying storage conditions?

  • Experimental Design :
  • Variables : Temperature (4°C vs. −20°C), light exposure, and inert atmosphere (N2_2 vs. ambient air).
  • Metrics : Monitor ester hydrolysis via GC-FID over 1–6 months, reporting degradation rates (e.g., % loss/month) .
    • Controls : Include antioxidants (e.g., BHT) to isolate oxidative degradation effects .

Methodological Best Practices

Q. What protocols ensure reproducibility in this compound synthesis across laboratories?

  • Standardization :
  • Document catalyst purity, solvent drying methods, and reaction vessel inertness (e.g., Schlenk line for oxygen-sensitive reactions) .
  • Share raw spectral data (e.g., .jdx files for NMR) in supplementary materials to enable cross-lab validation .

Q. How should researchers integrate this compound data into broader lipidomic studies?

  • Data Integration :
  • Use retention time locking (RTL) in GC-MS to align this compound peaks with other FAMEs in complex matrices (e.g., biological samples) .
  • Normalize peak areas to internal standards (e.g., methyl heptadecanoate) to correct for instrumental drift .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Saphenic acid methyl ester
Reactant of Route 2
Saphenic acid methyl ester

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